molecular formula C19H30N4O5 B2414754 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 877630-88-1

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2414754
CAS No.: 877630-88-1
M. Wt: 394.472
InChI Key: OBQKEHDHNLTSFK-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound characterized by the presence of furan and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the furan-2-yl intermediate: This involves the reaction of furan with suitable reagents to introduce the desired substituents.

    Morpholine incorporation: The furan-2-yl intermediate is then reacted with morpholine under controlled conditions to form the morpholinoethyl derivative.

    Oxalamide formation: The final step involves the reaction of the morpholinoethyl derivative with oxalyl chloride and another morpholine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The morpholine groups can be substituted with other amines or functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets. The furan and morpholine moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)urea: Similar structure but with a urea linkage instead of oxalamide.

    N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)carbamate: Contains a carbamate group instead of oxalamide.

Uniqueness

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide is unique due to its specific combination of furan and morpholine moieties linked by an oxalamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(3-morpholin-4-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5/c24-18(20-4-2-5-22-6-11-26-12-7-22)19(25)21-15-16(17-3-1-10-28-17)23-8-13-27-14-9-23/h1,3,10,16H,2,4-9,11-15H2,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQKEHDHNLTSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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